molecular formula C4H7NO2 B14631681 N-Hydroxy-2-methylprop-2-enamide CAS No. 55144-27-9

N-Hydroxy-2-methylprop-2-enamide

Cat. No.: B14631681
CAS No.: 55144-27-9
M. Wt: 101.10 g/mol
InChI Key: IIXYEVUNJFXWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2-methylprop-2-enamide (C₅H₉NO₂) is an acrylamide derivative characterized by a hydroxamic acid group (-NHOH) attached to a methyl-substituted propenamide backbone. These compounds are typically synthesized via condensation reactions between amines and acryloyl chloride derivatives, yielding stable monomers for polymer synthesis . The hydroxy group in this compound likely enhances hydrogen-bonding capacity and metal-chelating properties, distinguishing it from simpler acrylamide derivatives.

Properties

CAS No.

55144-27-9

Molecular Formula

C4H7NO2

Molecular Weight

101.10 g/mol

IUPAC Name

N-hydroxy-2-methylprop-2-enamide

InChI

InChI=1S/C4H7NO2/c1-3(2)4(6)5-7/h7H,1H2,2H3,(H,5,6)

InChI Key

IIXYEVUNJFXWEB-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)NO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-Hydroxy-2-methylprop-2-enamide with structurally related acrylamide derivatives, emphasizing substituent effects on reactivity, applications, and physicochemical properties.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Applications Key Properties
This compound (Hypothetical) C₅H₉NO₂ 115.13 -NHOH, methyl group N/A Polymer synthesis, chelation High polarity, hydrogen-bonding capability
N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide C₇H₁₃NO₄ 175.18 -NHOH, dimethoxyethyl group N/A Unspecified (likely intermediates) Enhanced solubility, steric bulk
N-(2-Arylethyl)-2-methylprop-2-enamides C₁₂H₁₅NO (varies) ~193.25 (varies) Aromatic rings (methoxy/halogens) 75–95% Molecularly imprinted polymers Tunable reactivity via aryl substituents
N-Propan-2-ylprop-2-enamide C₆H₁₁NO 113.16 Isopropyl group N/A Industrial intermediates Low polarity, limited H-bonding
N-(2-Dimethylaminoethyl)-...prop-2-enamide C₂₄H₃₁N₇O₂ 457.56 Aromatic, dimethylamino groups N/A Kinase inhibitors, drug discovery High molecular complexity, bioactivity

Structural and Functional Analysis

Hydrogen Bonding and Reactivity: The hydroxamic acid group (-NHOH) in this compound distinguishes it from analogs like N-propan-2-ylprop-2-enamide , which lacks H-bond donors. This feature enhances its ability to chelate metals and participate in supramolecular assembly, making it valuable in polymer chemistry . In contrast, N-(1-hydroxy-2,2-dimethoxyethyl)prop-2-enamide combines a hydroxy group with dimethoxy substituents, increasing polarity and steric hindrance, which may reduce reactivity in polymerization but improve solubility.

Synthetic Versatility: N-(2-Arylethyl)-2-methylprop-2-enamides () demonstrate the impact of aromatic substituents (e.g., methoxy or halogens) on polymerization efficiency. These groups enable π-π interactions in imprinted polymers, a property absent in the non-aromatic this compound .

Biological Applications: The N-(2-dimethylaminoethyl)-...prop-2-enamide derivative () exemplifies how bulky aromatic and amino substituents confer bioactivity, such as kinase inhibition. This compound’s simpler structure lacks such pharmacophoric complexity but may serve as a precursor for bioactive molecules .

Research Findings and Limitations

  • Synthesis Efficiency : High yields (75–95%) for N-(2-arylethyl)-2-methylprop-2-enamides () suggest that similar methods could be adapted for this compound, though the hydroxy group may require protective strategies .
  • Data Gaps : Direct experimental data (e.g., crystallographic or spectroscopic) for this compound is absent in the evidence, necessitating extrapolation from analogs. Tools like SHELXL () and ORTEP-3 () could aid in future structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.